Boc-CA-phe Exhibits 3.5-Fold Stronger Competitive Inhibition of Carboxypeptidase A Compared to the Structural Analog Z-CA-Gly-Phe
Boc-CA-phe demonstrates superior inhibitory potency as a competitive inhibitor of carboxypeptidase A (CPA) compared to its closest structural analog, Z-CA-Gly-Phe. In a direct head-to-head comparison within the same study, Boc-CA-phe exhibited a Ki of 1.3 µM, while Z-CA-Gly-Phe required a Ki of 4.5 µM, representing a 3.5-fold difference in binding affinity [1].
| Evidence Dimension | Inhibition constant (Ki) for carboxypeptidase A |
|---|---|
| Target Compound Data | Ki = 1.3 µM |
| Comparator Or Baseline | Z-CA-Gly-Phe (N-(1-carboxy-5-carbobenzoxyaminopentyl)-glycyl-L-phenylalanine): Ki = 4.5 µM |
| Quantified Difference | 3.5-fold lower Ki (higher affinity) for Boc-CA-phe |
| Conditions | Carboxypeptidase A-catalyzed hydrolysis of peptides and depsipeptides; assay performed as described in J Inorg Biochem 1989, 36(1):39-50. |
Why This Matters
A lower Ki means Boc-CA-phe achieves effective enzyme inhibition at lower concentrations, reducing the amount of compound required per experiment and minimizing potential off-target effects or solubility issues.
- [1] Martin MT, Holmquist B, Riordan JF. An angiotensin converting enzyme inhibitor is a tight-binding slow substrate of carboxypeptidase A. J Inorg Biochem. 1989 May;36(1):39-50. View Source
